molecular formula C9H6BrNO B1278727 2-Bromobenzoylacetonitrile CAS No. 53882-80-7

2-Bromobenzoylacetonitrile

Cat. No.: B1278727
CAS No.: 53882-80-7
M. Wt: 224.05 g/mol
InChI Key: KETIGQNBJUHYCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by bromination . The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination of benzoylacetonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: It can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Condensation Reactions: Catalysts such as sodium hydroxide or potassium hydroxide in ethanol or water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products:

    Nucleophilic Substitution: Substituted benzoylacetonitriles.

    Condensation Reactions: β-Hydroxy ketones.

    Reduction: Benzoylamines.

Comparison with Similar Compounds

    Benzoylacetonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chlorobenzoylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Fluorobenzoylacetonitrile: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 2-Bromobenzoylacetonitrile is unique due to the presence of the bromine atom, which enhances its electrophilicity and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-(2-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETIGQNBJUHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443760
Record name 2-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-80-7
Record name 2-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-3-oxopropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% dispersion, 1.14 g, 28.4 mmol) in dry THF (50 mL) under N2 was added CH3CN followed by 2-bromo-benzoic acid methyl ester (2 mL, 14.2 mmol). The reaction mixture was refluxed for 1.5 hour, then cooled to 0° C., quenched with water (1 mL), and concentrated in vacuo. The residue was diluted with water and the aqueous layer was extracted with hexane (2×), then acidified to pH 3-4 with 1N aqueous HCl. The milky aqueous layer was extracted with CHCl3 (3×), the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Purification on silica gel with 0-35% EtOAc in hexane as eluent provided 1.89 g (59 % yield) of 3-(2-bromo-phenyl)-3-oxo-propionitrile as a yellow oil. 1H-NMR (d6-DMSO) δ: 11.8 (broad m, 1H, tautomers), 7.73 (broad s, 1H), 7.42 (m, 3H), 4.99 (s, 0.3H, tautomer), 4.64 (s, 0.6H, tautomer); HPLC/MS m/z: 223.9, 225.9 [MH]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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